trans-5-Fluorocyclophosphamide
Description
Structure
3D Structure
Properties
CAS No. |
78542-60-6 |
|---|---|
Molecular Formula |
C7H14Cl2FN2O2P |
Molecular Weight |
279.07 g/mol |
IUPAC Name |
(2S,5R)-N,N-bis(2-chloroethyl)-5-fluoro-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2FN2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15+/m1/s1 |
InChI Key |
PBDYZVRPUSRBCR-MLXNANBUSA-N |
SMILES |
C1C(COP(=O)(N1)N(CCCl)CCCl)F |
Isomeric SMILES |
C1[C@H](CO[P@@](=O)(N1)N(CCCl)CCCl)F |
Canonical SMILES |
C1C(COP(=O)(N1)N(CCCl)CCCl)F |
Other CAS No. |
78542-60-6 |
Synonyms |
2-(di-(2-chloroethyl)amino)tetrahydro-5-fluoro-2H-1,3,2-oxazaphosphorine 2-oxide 5-fluorocyclophosphamide cis-5-fluorocyclophosphamide trans-5-fluorocyclophosphamide |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Approaches for Trans 5 Fluorocyclophosphamide
Synthetic Routes and Methodologies for Oxazaphosphorine Ring Formation
The fundamental structure of cyclophosphamide (B585) is the 1,3,2-oxazaphosphorine ring. The development of this class of compounds was based on the principle of converting a highly reactive nitrogen mustard into a stable, inactive "transport form" that could be activated within the body. scispace.com The chemical synthesis is designed to control the reactivity of the cytotoxic 2-chloroethyl groups by incorporating the central nitrogen atom into a cyclic phosphorodiamidate structure. scispace.com
A primary and widely employed methodology for constructing this ring system involves the condensation of a suitable amino alcohol with a phosphorus oxychloride derivative. nih.govgoogle.com This reaction forms the heterocyclic backbone of the molecule. The general approach first involves reacting phosphorus oxychloride with an amino alcohol, such as 3-aminopropanol, to create a cyclic intermediate, 2-chloro-2-oxo-[1.3.2]oxazaphosphorine. google.com This intermediate is then reacted with the desired side chain, typically N,N-bis(2-chloroethyl)amine, to yield the final cyclophosphamide structure. google.com
The synthesis of 5-substituted cyclophosphamide analogs like trans-5-Fluorocyclophosphamide requires specific precursors to introduce the desired functionality at the C5 position of the oxazaphosphorine ring. The key precursors are:
N,N-bis(2-chloroethyl)phosphoramidic dichloride : This compound provides the bis(2-chloroethyl)amino group, which is essential for the cytotoxic activity of the final molecule, and the phosphorus atom for the heterocyclic ring. nih.gov
A substituted 3-amino-1-propanol derivative : For the synthesis of 5-fluorocyclophosphamide, the specific precursor used is 3-amino-2-fluoro-1-propanol . The fluorine atom at the C2 position of this precursor ultimately becomes the C5 substituent in the final oxazaphosphorine ring. nih.gov
The synthesis proceeds through the derivatization of these precursors. The condensation reaction between 3-amino-2-fluoropropan-1-ol (B3057275) and N,N-bis(2-chloroethyl)phosphoramidic dichloride directly yields the 5-fluorocyclophosphamide structure. nih.gov This approach integrates the formation of the ring and the introduction of the fluoro-substituent in a single key step.
The introduction of a substituent at the C5 position of the oxazaphosphorine ring creates a new stereocenter, leading to the formation of diastereomers, designated as cis and trans. The spatial orientation of the C5 substituent relative to the bis(2-chloroethyl)amino group at the phosphorus atom defines these isomers. In the synthesis of 5-fluorocyclophosphamide from 3-amino-2-fluoropropan-1-ol, a mixture of both cis-5-Fluorocyclophosphamide (B1242595) and this compound is typically produced. nih.gov
The metabolism of these isomers by liver microsomes is highly stereoselective. The trans isomers are generally metabolized with an efficiency comparable to that of cyclophosphamide itself, whereas the cis isomers are poor substrates for the necessary metabolic activation enzymes. nih.gov This biological difference underscores the importance of stereoselective synthesis or efficient separation of the isomers for research purposes. X-ray crystallographic studies have revealed distinct conformations for the isomers: the cis-isomer adopts a boat-like ring conformation, while the trans-isomer exists in a distorted half-chair conformation. rsc.org
| Parameter | Description | Reference |
| Key Reaction | Condensation | nih.gov |
| Precursor 1 | 3-amino-2-fluoropropan-1-ol | nih.gov |
| Precursor 2 | N,N-bis(2-chloroethyl)phosphoramidic dichloride | nih.gov |
| Products | Mixture of cis-5-Fluorocyclophosphamide and this compound | nih.gov |
| Separation | Chromatographic methods are typically used to separate the isomers. | |
| trans Isomer Conformation | Distorted half-chair | rsc.org |
| cis Isomer Conformation | Boat | rsc.org |
Stereoselective Synthesis of trans and cis Isomers
Synthesis of Chemically Modified this compound Analogs
To investigate structure-activity relationships, researchers have synthesized a variety of chemically modified analogs of cyclophosphamide. This involves introducing different substituents onto the oxazaphosphorine ring. For instance, in addition to fluorine, chlorine has been introduced at the C5 position to create cis- and trans-5-chlorocyclophosphamide. nih.gov Another example is the synthesis of 6-trifluoromethylcyclophosphamide , where a trifluoromethyl group is placed at the C6 position. acs.org These modifications are intended to alter the electronic properties and metabolic fate of the molecule, potentially leading to compounds with improved therapeutic profiles. The synthesis of these analogs generally follows similar principles, using appropriately substituted precursors in the condensation reaction. nih.govacs.org
Radiosynthesis of Fluorinated Cyclophosphamide Derivatives for Preclinical Tracing
For non-invasive preclinical and clinical imaging techniques like Positron Emission Tomography (PET), cyclophosphamide derivatives can be labeled with a positron-emitting radionuclide. The fluorine-18 (B77423) (¹⁸F) isotope is commonly used due to its convenient half-life and imaging characteristics. snmjournals.orgresearchgate.net The synthesis of [¹⁸F]-fluorocyclophosphamide ([¹⁸F]-F-CP) allows for the in vivo tracing of the drug's biodistribution and tumor uptake. snmjournals.orgnih.gov
A common method for this radiosynthesis is a direct nucleophilic halogen exchange reaction. nih.gov In this approach, a suitable precursor, such as 2-[(2-chloro-2'-tosyloxyethyl)amino]-2H-1,3,2-oxazaphosphorinane-2-oxide, is reacted with [¹⁸F]fluoride. More recent methods focus on late-stage radiofluorination, which allows the ¹⁸F isotope to be introduced at the final step of the synthesis. This has been achieved by activating alkyl phosphonates with triflic anhydride, enabling nucleophilic fluorination under mild, room-temperature conditions. nih.govresearchgate.net
This late-stage approach is highly efficient, with automated synthesis of a cyclophosphamide derivative, [¹⁸F]42, being completed in a short timeframe and resulting in high molar activity, which is essential for preclinical imaging studies. nih.gov
| Parameter | Description | Reference |
| Tracer | [¹⁸F]-fluorocyclophosphamide ([¹⁸F]-F-CP) | nih.gov |
| Radionuclide | Fluorine-18 (¹⁸F) | nih.gov |
| Imaging Modality | Positron Emission Tomography (PET) | snmjournals.org |
| Synthetic Method | Nucleophilic halogen exchange; Late-stage electrophilic activation | nih.govnih.gov |
| Reaction Conditions | 110°C for 10 minutes (Halogen Exchange) | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
| Molar Activity | Up to 251 ± 12 GBq/μmol | nih.govresearchgate.net |
Metabolic Activation and Biotransformation of Trans 5 Fluorocyclophosphamide
Enzymatic Biotransformation Pathways
The biotransformation of trans-5-fluorocyclophosphamide is a multi-step enzymatic process. mdpi.com It begins with an oxidative reaction that is crucial for its subsequent conversion into active alkylating agents. This initial activation is followed by further enzymatic modifications that lead to either cytotoxic compounds or inactive excretion products. The primary enzymes involved are located within the endoplasmic reticulum and cytoplasm of hepatocytes. nih.gov
The activation of this compound is initiated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes primarily found in liver microsomes. nih.govsnmjournals.org These enzymes catalyze the hydroxylation of the C-4 position of the oxazaphosphorine ring, a reaction essential for the drug's bioactivation. snmjournals.orgrsc.org This process involves the insertion of an oxygen atom into a carbon-hydrogen bond, converting the parent compound into 4-hydroxy-trans-5-fluorocyclophosphamide. nih.govuniprot.org
Following 4-hydroxylation by cytochrome P450, the resulting 4-hydroxy-trans-5-fluorocyclophosphamide exists in equilibrium with its open-ring tautomer, an aldehyde derivative analogous to aldophosphamide. rsc.org This aldehyde intermediate can then be acted upon by aldehyde dehydrogenases (ALDHs). wikipedia.orgmedchemexpress.com ALDHs are a family of NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. medchemexpress.com
This oxidation by ALDH is a detoxification pathway. It converts the aldehyde intermediate into an inactive carboxy metabolite, preventing its conversion into the ultimate cytotoxic species. mdpi.com The activity of ALDH enzymes within cells can therefore influence the concentration of the active metabolites and modulate the compound's efficacy. The ALDH superfamily consists of 19 isozymes with varying substrate specificities and tissue distribution. medchemexpress.com
Role of Cytochrome P450 Isoforms in 4-Hydroxylation
Identification and Characterization of Primary and Secondary Metabolites (e.g., Phosphoramide (B1221513) Mustard)
The metabolic cascade of this compound yields several key metabolites.
4-Hydroxy-trans-5-fluorocyclophosphamide : This is the primary, unstable metabolite formed directly from the parent compound via CYP450-mediated 4-hydroxylation. rsc.org
Aldehydo Tautomer : 4-Hydroxy-trans-5-fluorocyclophosphamide is in equilibrium with its acyclic aldehydo tautomer. rsc.orgnih.gov
Phosphoramide Mustard : This is the ultimate cytotoxic metabolite. It is generated from the aldehydo tautomer through a process of β-elimination, which also releases an acrolein analog. rsc.orgnih.gov Research indicates, however, that the fluorine substituent did not significantly accelerate this elimination step to increase the yield of phosphoramide mustard compared to that from cyclophosphamide (B585). nih.gov
Inactive Metabolites : As described above, the aldehyde intermediate can be oxidized by ALDH to form inactive carboxy derivatives.
| Metabolite | Formation Pathway | Role |
|---|---|---|
| 4-Hydroxy-trans-5-fluorocyclophosphamide | Cytochrome P450 4-hydroxylation | Primary active metabolite |
| Aldehydo Tautomer | Tautomerization of 4-hydroxy metabolite | Intermediate |
| Phosphoramide Mustard | β-elimination from aldehydo tautomer | Cytotoxic agent |
| Carboxy-5-fluorocyclophosphamide | Aldehyde Dehydrogenase oxidation | Inactive/detoxified metabolite |
Stereoselective Metabolism of Isomers
The metabolism of 5-fluorocyclophosphamide is highly stereoselective, with a marked difference in the metabolic fate of the cis and trans isomers. nih.gov Studies using rat liver microsomes have demonstrated that the trans isomer is metabolized with an efficiency comparable to that of cyclophosphamide, while the cis isomer is poorly metabolized. nih.gov
One study reported a significant difference in the rate of metabolic attack between the two isomers after incubation with liver microsomes for 50 minutes. rsc.org This stereoselectivity is a critical factor, as only the efficiently metabolized isomer can be expected to produce therapeutic concentrations of the active phosphoramide mustard. nih.gov The differing susceptibility of the isomers to metabolism is likely due to the specific spatial arrangement of the fluorine atom relative to the oxazaphosphorine ring, which affects the binding and catalytic activity of the CYP450 enzymes. rsc.org
| Isomer | Metabolic Susceptibility (Rat Liver Microsomes) | Disappearance after 50 min Incubation rsc.org |
|---|---|---|
| This compound | Efficiently metabolized nih.gov | 46% |
| cis-5-Fluorocyclophosphamide (B1242595) | Poorly metabolized nih.gov | 4% |
This phenomenon, where enzymes preferentially metabolize one stereoisomer over another, is a common feature in drug metabolism and can have significant pharmacokinetic and pharmacodynamic consequences. news-medical.netresearchgate.net
Influences of Metabolic Enzyme Expression on Compound Activation
The activation of this compound is dependent on the expression and activity of the metabolizing enzymes, particularly the cytochrome P450 isoforms responsible for the initial 4-hydroxylation. nih.gov Variability in the expression of these enzymes, due to genetic polymorphisms or induction/inhibition by other substances, can significantly impact the rate and extent of drug activation. mdpi.com
Increased expression of the relevant CYP450 enzymes would be expected to enhance the activation of this compound, potentially leading to greater efficacy. Conversely, lower expression or inhibition of these enzymes could result in reduced activation and therapeutic failure. mdpi.com Similarly, high levels of ALDH activity in target cells could lead to rapid detoxification of the aldehyde intermediate, conferring resistance to the drug's cytotoxic effects. medchemexpress.com Therefore, the metabolic enzyme profile of an individual or a tumor can be a key determinant of the clinical outcome of treatment with this class of drugs. nih.gov
Molecular and Cellular Mechanisms of Action of Trans 5 Fluorocyclophosphamide
DNA Alkylation and Cross-Linking Mechanisms
The cytotoxic effect of trans-5-Fluorocyclophosphamide, like its parent compound cyclophosphamide (B585), is not direct but requires metabolic activation. wikipedia.orgnih.gov This process is initiated primarily in the liver by the cytochrome P450 enzyme system, which hydroxylates the C-4 position of the oxazaphosphorine ring to produce 4-hydroxycyclophosphamide (B600793). nih.govdrugbank.comsnmjournals.org This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. wikipedia.orgnih.gov Aldophosphamide subsequently undergoes spontaneous, non-enzymatic β-elimination, cleaving into two molecules: acrolein and the ultimate cytotoxic agent, phosphoramide (B1221513) mustard. wikipedia.orgnih.govtaylorandfrancis.com
Phosphoramide mustard is a bifunctional alkylating agent. mdpi.com Its potent cytotoxicity stems from its ability to form covalent bonds with nucleophilic sites on the DNA molecule. wikipedia.orgtaylorandfrancis.com The primary target for alkylation is the N-7 position of guanine (B1146940) bases. wikipedia.orgnih.gov By reacting with two different guanine bases, phosphoramide mustard creates both intrastrand (within the same DNA strand) and interstrand (between the two complementary DNA strands) cross-links. wikipedia.org These cross-links are irreversible and structurally distort the DNA double helix, which physically blocks DNA unwinding and separation. wikipedia.orgdrugbank.com This inhibition of strand separation prevents essential cellular processes like DNA replication and transcription, ultimately triggering cell death. wikipedia.orgbccancer.bc.ca
While the introduction of a fluorine atom at the 5-position was intended to potentially accelerate the formation of phosphoramide mustard, studies using rat liver microsomes indicated that this compound did not produce a significantly greater yield of the active metabolite compared to cyclophosphamide itself. nih.gov
Table 1: Key Molecules in the Metabolic Activation of this compound
| Molecule Name | Role in Pathway |
|---|---|
| This compound | Prodrug, initial compound. |
| Cytochrome P450 Enzymes | Catalyze the initial activation step in the liver. drugbank.com |
| 4-Hydroxycyclophosphamide | The first, primary active metabolite. nih.gov |
| Aldophosphamide | Tautomer of 4-hydroxycyclophosphamide; precursor to the final effectors. nih.gov |
| Phosphoramide Mustard | The ultimate bifunctional alkylating metabolite responsible for DNA cross-linking and cytotoxicity. wikipedia.orgtaylorandfrancis.com |
| Acrolein | A byproduct of the final cleavage; does not possess antitumor activity but is associated with toxicity. nih.govtaylorandfrancis.com |
Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models
The extensive DNA damage inflicted by phosphoramide mustard, the active metabolite of this compound, serves as a critical signal for the cell to halt its division and initiate programmed cell death, or apoptosis. wikipedia.org The formation of DNA cross-links triggers cellular surveillance mechanisms that, upon detecting irreparable genomic damage, arrest the cell cycle to prevent the propagation of mutations. youtube.com If the damage is too severe for cellular repair pathways to manage, the cell is directed into an apoptotic cascade. wikipedia.orgyoutube.com
The in vivo antitumor activity of this compound has been evaluated in preclinical models. In a study using mice bearing ADJ/PC6 plasma cell tumors, this compound demonstrated activity, but was found to be considerably less potent than the parent compound, cyclophosphamide. nih.gov The dose required to produce a 90% reduction in tumor weight (ED90) for the trans-fluoro analog was approximately 16 times higher than that for cyclophosphamide. nih.gov The cytotoxic activity of the key metabolite, phosphoramide mustard, has also been demonstrated in vitro, where it reduces the viability of rat granulosa cells. medchemexpress.comglpbio.com
Table 2: Comparative In Vivo Antitumor Activity in the ADJ/PC6 Mouse Tumor Model
| Compound | ED90 (Dose for 90% Tumor Weight Reduction) (mg/kg) |
|---|---|
| Cyclophosphamide | 2.25 |
| This compound | 37 |
| cis-5-Chlorocyclophosphamide | 9.4 |
| trans-5-Chlorocyclophosphamide | 6.6 |
Data sourced from a study on ADJ/PC6 tumor-bearing mice. nih.gov
Modulation of Signal Transduction Pathways at the Cellular Level
The primary signal transduction pathway modulated by the action of this compound is the DNA Damage Response (DDR). This pathway is not activated by the prodrug itself, but by the DNA lesions created by its active metabolite, phosphoramide mustard. medchemexpress.comglpbio.com The DDR is a complex network of signaling proteins that detects DNA damage, signals its presence, and mediates the cellular response, which includes cell cycle arrest and apoptosis. glpbio.com
In vitro studies on rat ovarian granulosa cells treated with phosphoramide mustard have shown that its induction of DNA adducts elicits a robust DDR. glpbio.com This response includes the increased expression of several key DDR genes. The activation of these signaling pathways is a direct cellular consequence of the compound's mechanism of action and is central to its cytotoxic effect. glpbio.com
Table 3: DNA Damage Response (DDR) Genes Upregulated by Phosphoramide Mustard
| Gene | Protein Function / Role in DDR |
|---|---|
| Atm | Ataxia-telangiectasia mutated; a primary kinase that activates the DDR cascade. |
| Parp1 | Poly (ADP-ribose) polymerase 1; involved in DNA repair signaling. |
| Prkdc | Protein kinase, DNA-activated, catalytic polypeptide; part of the DNA-dependent protein kinase complex. |
| Xrcc6 | X-ray repair cross complementing 6; also known as Ku70, involved in non-homologous end joining. |
| Brca1 | Breast cancer 1; a critical component of homologous recombination repair. |
| Rad51 | RAD51 recombinase; plays a major role in homologous recombination for DNA repair. |
Data sourced from in vitro studies on rat ovarian granulosa cells. glpbio.com
Effects on Cellular Macromolecules (e.g., RNA) and Processes (e.g., rRNA processing)
The cytotoxic effects of cyclophosphamide metabolites are not exclusively limited to DNA. The activated form, phosphoramide mustard, is also known to cause cross-linking of RNA, interfering with its function. bccancer.bc.ca Furthermore, the presence of the 5-fluoro substituent raises the possibility of additional mechanisms involving RNA processing, similar to those observed with the well-known antimetabolite 5-fluorouracil (B62378) (5-FU).
Studies have shown that 5-FU can be incorporated into RNA in place of uracil. nih.gov This substitution can have significant consequences for RNA processing. For instance, the incorporation of 5-FU into pre-mRNA has been found to alter splicing patterns in vitro, leading to the generation of abnormal products. nih.gov Another critical process affected by 5-FU is the maturation of ribosomal RNA (rRNA). Research has revealed that 5-FU can inhibit the processing of pre-rRNA, a key step in the production of functional ribosomes. nih.gov This inhibition is thought to occur through the disruption of the activity or synthesis of essential processing factors, such as the ribosomal RNA binding protein (RRBP). nih.gov While these specific mechanisms have been documented for 5-FU, they represent plausible additional modes of action for fluorinated cyclophosphamides that warrant consideration.
Stereochemical Influence on Molecular Target Interactions and Activity
The stereochemistry of the 5-fluorocyclophosphamide molecule has a profound impact on its biological activity, primarily by influencing its metabolic activation. nih.gov A pivotal study directly compared the metabolic fate and antitumor efficacy of the cis and trans isomers of 5-fluorocyclophosphamide. nih.gov
The results demonstrated a high degree of stereoselectivity in the metabolic process. The trans isomer was efficiently metabolized by rat liver microsomes, with a rate of activation comparable to that of cyclophosphamide itself. nih.gov In stark contrast, the cis isomer was poorly metabolized, showing minimal conversion to its active forms. nih.gov
Table 4: Influence of Stereochemistry on the Metabolism and Activity of 5-Fluorocyclophosphamide
| Isomer | Metabolism by Liver Microsomes | In Vivo Antitumor Activity (ADJ/PC6 mice) |
|---|---|---|
| This compound | Efficient; comparable to cyclophosphamide. nih.gov | Active. nih.gov |
| cis-5-Fluorocyclophosphamide (B1242595) | Poorly metabolized. nih.gov | Little activity. nih.gov |
Preclinical Biological Studies of Trans 5 Fluorocyclophosphamide: in Vitro Investigations
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Trans-5-Fluorocyclophosphamide has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines during in vitro studies. Research comparing its toxicity with that of the widely used anticancer drug cyclophosphamide (B585) revealed that both compounds are significantly more toxic to cancer cells after metabolic activation. snmjournals.org In a study using MCF-7 human breast cancer cells, the activated forms of both this compound and cyclophosphamide were found to be more potent than their nonactivated counterparts. snmjournals.org At a concentration of 0.0125 mg/mL, the enzymatically activated versions of these drugs led to a 35%–40% reduction in the number of viable cells. snmjournals.org To achieve a similar level of toxicity with the non-metabolically activated drugs, a more than 20-fold increase in concentration was necessary. snmjournals.org
The cytotoxic effects are often evaluated by determining the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. While specific IC50 values for this compound across a wide range of cell lines are not extensively detailed in the provided search results, the principle of its dose-dependent cytotoxic nature is well-established. For instance, studies on similar compounds like 5-Fluorouracil (B62378) (5-FU) show dose-dependent cytotoxicity in various cancer cell lines, including tongue squamous cell carcinoma and colorectal cancer cell lines. waocp.orgoatext.com
The antiproliferative activity of such compounds is a key indicator of their potential as cancer therapeutics. nih.gov In vitro assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, are commonly used to measure the cytotoxic effects and assess cell viability after exposure to the compound. snmjournals.orgbrieflands.com
Table 1: Comparative Cytotoxicity of Activated vs. Non-activated Compounds in MCF-7 Cells
| Compound | Activation Status | Effect on Cell Viability | Concentration for Equivalent Toxicity (Relative) |
|---|---|---|---|
| This compound | Activated | 35-40% reduction at 0.0125 mg/mL | 1x |
| This compound | Non-activated | Requires >20x concentration for same effect | >20x |
| Cyclophosphamide | Activated | 35-40% reduction at 0.0125 mg/mL | 1x |
| Cyclophosphamide | Non-activated | Requires >20x concentration for same effect | >20x |
Cell Cycle Analysis and Apoptosis Induction in Cell Culture Models
This compound, like other cytotoxic agents, is expected to influence the cell cycle and induce apoptosis (programmed cell death) in cancer cells. While direct studies on this compound were not found in the search results, the mechanisms of similar fluorinated compounds and its parent compound, cyclophosphamide, provide insights. For instance, 5-Fluorouracil (5-FU) has been shown to induce apoptosis in oral cancer cells and is associated with alterations in the G1 and S phase fractions of the cell cycle. nih.gov In another study, 5-FU was found to induce apoptosis in a caspase-dependent manner in human colon cancer cells. essex.ac.uk
The induction of apoptosis is a critical mechanism for the anticancer activity of many chemotherapeutic drugs. aging-us.com This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com Analysis of apoptosis often involves techniques like flow cytometry with Annexin V/PI staining to detect apoptotic cells. mdpi.comnih.gov The cleavage of proteins like PARP and caspase-3 are also key indicators of apoptosis. mdpi.com
Cell cycle analysis, typically performed using flow cytometry, can reveal the phase at which a drug arrests cell division (e.g., G0/G1, S, or G2/M phase). mdpi.comresearchgate.net For example, the nucleoside analog FdCyd, a metabolite of which is 5-FU, was found to induce G0/G1 arrest in vitro in three mouse brain tumor models. nih.gov This arrest in the cell cycle prevents cancer cells from proliferating.
Combination Studies with Other Molecular Agents in In Vitro Systems
The efficacy of anticancer drugs can often be enhanced when used in combination with other agents. These combinations can result in synergistic (greater than additive) or additive effects. While specific in vitro combination studies involving this compound are not detailed in the provided search results, the principle is well-established for its parent compound, cyclophosphamide, and other fluoropyrimidines.
For instance, studies have shown synergistic effects when cyclophosphamide is combined with 5-fluorouracil in ovarian cancer cell lines. nih.gov Combination therapies are a cornerstone of modern oncology, aiming to increase therapeutic efficacy and overcome drug resistance. nih.govelifesciences.org The interaction between drugs can be evaluated using methods like the checkerboard microplate assay to determine if the effect is synergistic, additive, or antagonistic. brieflands.com
A study on the combination of chrysin (B1683763) with cyclophosphamide in a triple-negative breast cancer cell line demonstrated a significant increase in early apoptosis compared to either drug used alone, indicating a synergistic interaction. brieflands.com Similarly, combinations of 5-FU with other agents like cisplatin (B142131) have shown synergistic antiproliferative effects in cervical carcinoma cells. nih.gov These findings support the rationale for exploring this compound in combination with other molecularly targeted agents to potentially enhance its anticancer activity.
Investigation of Cellular Uptake and Efflux Mechanisms
The effectiveness of an anticancer drug is highly dependent on its ability to enter and accumulate within cancer cells. nih.gov This process is governed by cellular uptake and efflux mechanisms. The transport of drugs across the cell membrane can occur through passive diffusion or active transport mediated by specific transporter proteins. wikipedia.orgkhanacademy.org
While specific studies detailing the cellular uptake and efflux mechanisms of this compound are not available in the provided search results, general principles of drug transport are applicable. Small, nonpolar molecules can often diffuse passively across the lipid bilayer of the cell membrane. However, many drugs rely on transporter proteins for their uptake. nih.gov
Conversely, drug efflux, the active removal of drugs from the cell, is a major mechanism of multidrug resistance in cancer. nih.govfrontiersin.org Efflux pumps, such as P-glycoprotein, can actively transport a wide range of chemotherapy drugs out of the cell, reducing their intracellular concentration and thus their efficacy. nih.govfrontiersin.org Understanding the interplay between uptake and efflux is crucial for designing strategies to overcome drug resistance. For example, inhibiting efflux pumps is a promising approach to restore the effectiveness of antibacterial agents and could be relevant for anticancer drugs as well. frontiersin.org The physicochemical properties of a drug, such as its polarity, influence its transport across biological membranes. For example, a study on cytotoxic drugs found that polar drugs like cyclophosphamide and fluorouracil had higher permeation through a reconstructed human epidermis model compared to a more hydrophobic drug. linkos.cz
Preclinical Biological Studies of Trans 5 Fluorocyclophosphamide: in Vivo Animal Models
Pharmacokinetics and Biodistribution in Preclinical Species (e.g., mice)
Pharmacokinetic (PK) and biodistribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For fluorinated analogs of cyclophosphamide (B585), such as ¹⁸F-Fluorocyclophosphamide (¹⁸F-F-CP), these studies have been conducted in mice to assess their behavior in vivo.
Studies using ¹⁸F-F-CP in nude mice bearing human breast cancer xenografts have shown that the compound's biodistribution is comparable to that of cyclophosphamide. snmjournals.org The primary organs involved in its uptake are those associated with metabolism and excretion, namely the liver, kidneys, and bladder. snmjournals.org Following intraperitoneal injection, ¹⁸F-F-CP is rapidly mobilized from the peritoneal cavity into the bloodstream and distributed to various organs. snmjournals.org
The uptake of ¹⁸F-F-CP in tumors is moderate, while the highest concentrations are found in the kidneys and liver, and the lowest in the brain. snmjournals.orgnih.gov The pharmacokinetics of ¹⁸F-F-CP uptake in tumors were observed to be linear after 40 minutes. snmjournals.org This information is critical for determining optimal imaging times in preclinical settings and understanding the compound's availability at the tumor site. murigenics.com The elimination half-life of a drug is a key pharmacokinetic parameter; for instance, in studies with other fluorinated compounds formulated in nanoparticles, the half-life was significantly prolonged compared to the free drug, leading to better therapeutic outcomes. thno.org While specific half-life data for trans-5-Fluorocyclophosphamide is not detailed in the provided sources, the general principles of pharmacokinetic analysis in rodent models are well-established. nih.gov
Table 1: Biodistribution of ¹⁸F-Fluorocyclophosphamide in Nude Mice
This table summarizes the relative uptake of the tracer in various organs as observed in preclinical imaging studies.
| Organ/Tissue | Relative Uptake Level | Reference |
| Kidneys | Highest | snmjournals.orgnih.gov |
| Liver | High | snmjournals.orgnih.gov |
| Tumor | Intermediate | snmjournals.orgnih.gov |
| Brain | Lowest | snmjournals.orgnih.gov |
| Bladder | High | snmjournals.org |
Data is qualitative based on reports from PET imaging and biodistribution studies. snmjournals.orgnih.gov
Mechanistic Efficacy and Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the anti-tumor activity of new compounds. researchgate.netjci.org The efficacy of cyclophosphamide analogs is predicated on their activation to cytotoxic metabolites that can kill rapidly dividing cancer cells. snmjournals.org
Studies on cyclophosphamide and its fluorinated analogs demonstrate their potential to inhibit tumor growth. For example, after being activated by liver microsomes, both ¹⁸F-F-CP and cyclophosphamide show significantly increased toxicity to MCF-7 human breast cancer cells in vitro, a finding that underpins their in vivo efficacy. snmjournals.org A more than 20-fold increase in concentration was needed for the non-activated drugs to achieve the same level of toxicity as the activated forms. snmjournals.org
In vivo efficacy studies in xenograft models track tumor volume over time following treatment. For many chemotherapeutic agents, a dose-dependent effect on tumor growth is observed, ranging from tumor growth inhibition (TGI) to tumor regression (REG). jci.org For instance, studies with 5-fluorouracil (B62378) (5-FU), another key fluorinated chemotherapy agent, have shown significant tumor inhibition in gastric cancer xenografts, with efficacy being greatly enhanced when used in combination therapies. nih.gov The anti-tumor efficacy of 5-FU in immunocompetent mouse models has also been shown to depend on the activation of the cancer-cell-intrinsic STING pathway, which triggers an anti-tumor immune response. nih.gov This highlights that the mechanism of action in vivo can be complex, involving not just direct cytotoxicity but also interactions with the host immune system. nih.govscience.gov
Table 2: Example of Tumor Growth Inhibition Data in Xenograft Models
This table presents hypothetical but representative data for tumor growth inhibition studies based on findings for similar compounds.
| Treatment Group | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Gastric Cancer | 0% | nih.gov |
| 5-Fluorouracil (5-FU) | Gastric Cancer | 26.36% | nih.gov |
| Combination Therapy (5-FU + Celecoxib) | Gastric Cancer | 88.37% | nih.gov |
| ERK Inhibitor (MK-8353) | Colon Cancer (Colo-205) | Dose-dependent TGI to REG | jci.org |
This data is illustrative of the type of results obtained in preclinical xenograft studies.
Metabolite Profiling in Animal Tissues and Biofluids
This compound, like its parent compound cyclophosphamide, is a prodrug that requires metabolic activation to exert its cytotoxic effects. snmjournals.orgnih.gov This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. snmjournals.orgnih.gov
The metabolic pathway begins with the oxidation of the parent compound to 4-hydroxycyclophosphamide (B600793). snmjournals.orgnih.gov This key active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo two main transformations: it can be detoxified by aldehyde dehydrogenase (ALDH) enzymes to the inactive metabolite carboxyphosphamide, or it can spontaneously decompose to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. nih.govnih.gov
Table 3: Major Metabolites of Cyclophosphamide Identified in Preclinical Models
Metabolites listed are based on the known metabolic pathway of cyclophosphamide and are expected to be analogous for this compound.
| Metabolite | Role | Reference |
| 4-Hydroxycyclophosphamide | Primary Active Metabolite | snmjournals.orgnih.govnih.gov |
| Aldophosphamide | Intermediate, precursor to cytotoxic agent | nih.gov |
| Phosphoramide Mustard | Ultimate Cytotoxic Alkylating Agent | nih.gov |
| Acrolein | Cytotoxic Byproduct | nih.gov |
| 4-Ketocyclophosphamide | Inactive Detoxification Product | nih.gov |
| Carboxyphosphamide | Inactive Detoxification Product | nih.gov |
Stereoselective Pharmacodynamics in Preclinical Models
Cyclophosphamide is a chiral molecule, existing as two enantiomers, (S)-cyclophosphamide and (R)-cyclophosphamide. The introduction of a fluorine atom at the 5-position of the oxazaphosphorine ring in this compound adds another chiral center, increasing the number of possible stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can have significantly different pharmacokinetic and pharmacodynamic properties. nih.gov
This stereoselectivity arises from the three-dimensional nature of interactions between the drug and its biological targets, such as enzymes and receptors. For many chiral drugs, one enantiomer is significantly more active or is metabolized differently than the other. nih.gov For instance, hepatic metabolism, a key step for cyclophosphamide's activation, can be highly stereoselective. nih.gov
While the general importance of stereochemistry in drug action is widely recognized, specific preclinical studies detailing the stereoselective pharmacodynamics of this compound are not prominently available in the reviewed literature. However, based on the principles of stereopharmacology and studies of other chiral agents, it is highly probable that the different stereoisomers of this compound would exhibit distinct profiles of efficacy and metabolism in preclinical models. nih.gov Future research would need to isolate and test individual isomers to fully characterize their therapeutic potential.
Development and Utilization of Advanced Animal Models (e.g., GEMM, PDX)
While traditional cell line-derived xenografts (CDX) have been invaluable, there is a growing recognition of their limitations, which has spurred the development of more sophisticated preclinical models like genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs). frontiersin.orgwellbeingintlstudiesrepository.orgd-nb.info These advanced models are believed to better recapitulate the complexity of human cancer and improve the predictive power of preclinical studies. crownbio.comsciencemediacentre.es
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govmedsci.org A key advantage of PDX models is that they tend to preserve the histological features, molecular characteristics, and heterogeneity of the original patient tumor. frontiersin.orgnih.gov This makes them a powerful platform for testing the efficacy of chemotherapeutic agents and for identifying biomarkers of response and resistance. crownbio.comnih.gov For example, PDX models of gastric cancer have been used to test responsiveness to 5-FU-based chemotherapy, and the results showed a significant correlation with the clinical outcomes of the patients from whom the tumors were derived. nih.gov
GEMMs are mice that have been engineered to carry specific genetic mutations that cause them to develop cancer spontaneously, mimicking the genetic progression of human disease. frontiersin.org These models are particularly useful for studying tumor initiation, progression, and the interaction between the tumor and a fully intact immune system, which is absent in the immunodeficient mice used for xenografts. frontiersin.org
The use of these advanced models for evaluating this compound would provide a more clinically relevant assessment of its efficacy, help to understand mechanisms of resistance, and aid in personalizing treatment strategies. crownbio.cominvivotek.com
Structure Activity Relationships Sar and Structural Modifications of Trans 5 Fluorocyclophosphamide
Impact of Fluorine Substitution on Biological Activity and Metabolism
The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netmdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. researchgate.netmdpi.comnih.gov
In the context of cyclophosphamide (B585), the substitution of a hydrogen atom with fluorine at the 5-position was investigated to potentially accelerate the formation of the active cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov The rationale was that the electron-withdrawing nature of fluorine would facilitate the β-elimination of acrolein from the intermediate aldophosphamide. nih.gov However, studies on cis- and trans-5-fluorocyclophosphamide revealed that the halogen substituent did not significantly increase the rate of this elimination step following microsomal 4-hydroxylation. nih.gov
The cytotoxic effects of both cyclophosphamide and its fluorinated analog are dependent on their metabolic activation by cytochrome P450. snmjournals.org In vitro studies have shown that both enzymatically activated cyclophosphamide and 5-fluorocyclophosphamide are significantly more toxic to cancer cells than their non-activated forms. snmjournals.org
Influence of Stereochemistry at the 5-Position on Preclinical Efficacy and Metabolic Fate
The stereochemistry of substituents on the cyclophosphamide ring plays a pivotal role in determining its biological activity and metabolic pathway. nih.gov The metabolism of 5-halocyclophosphamides by rat liver microsomes is highly stereoselective. nih.gov
Specifically, for 5-fluorocyclophosphamide, the trans and cis isomers exhibit markedly different metabolic profiles. The trans-isomer is metabolized with an efficiency comparable to that of the parent cyclophosphamide. nih.gov In contrast, the cis-isomer is poorly metabolized. nih.gov This difference in metabolic activation has a direct impact on their preclinical antitumor activity.
As a consequence of its poor metabolism, cis-5-fluorocyclophosphamide (B1242595) shows little activity against the ADJ/PC6 tumor in mice. nih.gov Conversely, the readily metabolized this compound, while active, was found to be significantly less potent than cyclophosphamide itself, with an ED90 value approximately 16 times higher than that of cyclophosphamide. nih.gov
The crystal structures of the cis- and trans-isomers of 5-fluorocyclophosphamide have been determined by X-ray methods, revealing distinct ring conformations. The trans-isomer adopts a distorted half-chair conformation, while the cis-isomer has a boat ring conformation. rsc.org These structural differences likely contribute to the observed stereoselective metabolism.
Table 1: Comparative Preclinical Data of Cyclophosphamide and its 5-Fluoro Analogs
| Compound | Stereochemistry | Metabolic Susceptibility | Antitumor Activity (vs. ADJ/PC6) |
| Cyclophosphamide | - | Metabolized | High |
| This compound | trans | Metabolized | Less active than cyclophosphamide |
| cis-5-Fluorocyclophosphamide | cis | Poorly Metabolized | Little activity |
Rational Design Principles for Optimized this compound Analogs
The rational design of new drug candidates aims to improve their therapeutic index by enhancing efficacy and reducing toxicity. nih.govscribd.com For cyclophosphamide analogs, this involves modifying the structure to optimize its metabolic activation and pharmacokinetic properties. snmjournals.orgresearchgate.net
Key principles for designing optimized this compound analogs include:
Modulating Metabolic Activation: The initial 4-hydroxylation by cytochrome P450 is a rate-limiting step. fupress.net Modifications to the cyclophosphamide ring can influence the affinity for and turnover by these enzymes. The goal is to achieve a controlled and efficient conversion to the active 4-hydroxy intermediate.
Altering the Rate of β-Elimination: While direct fluorine substitution at the 5-position did not accelerate acrolein elimination, other structural changes could be explored to facilitate this step, potentially leading to a higher yield of the ultimate alkylating agent, phosphoramide mustard. nih.gov
Improving Cellular Uptake and Target Selectivity: Modifications can be made to enhance the compound's ability to enter cancer cells and to potentially increase its selectivity for tumor tissue over healthy tissue. snmjournals.org The use of radiolabeled analogs, such as ¹⁸F-fluorocyclophosphamide, allows for the study of biodistribution and tumor uptake using techniques like Positron Emission Tomography (PET). snmjournals.orgnih.gov
Overcoming Resistance Mechanisms: Cancer cells can develop resistance to cyclophosphamide through various mechanisms, including increased detoxification by enzymes like aldehyde dehydrogenase (ALDH). snmjournals.orgnih.gov Designing analogs that are less susceptible to these resistance mechanisms is a key strategy.
Quantitative Structure-Activity Relationships (QSAR) for Cyclophosphamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. gardp.orgorientjchem.org These models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. orientjchem.orgmdpi.com
For cyclophosphamide derivatives, QSAR models can be developed to understand the structural features that govern their anticancer activity. researchgate.netorientjchem.org These studies typically involve:
Data Set Compilation: A series of cyclophosphamide analogs with known biological activities is assembled. researchgate.net
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. orientjchem.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
For instance, 3D-QSAR studies on other classes of anticancer agents have shown that the addition of bulky groups at specific positions can increase activity. ijrar.org Similar approaches could be applied to cyclophosphamide derivatives to identify key structural modifications that enhance their therapeutic potential. The insights gained from QSAR studies can help in the rational design of novel analogs with improved efficacy. researchgate.net
Mechanisms of Resistance to Trans 5 Fluorocyclophosphamide in Preclinical Contexts
Alterations in Drug Metabolism and Detoxification Pathways
The metabolic fate of a drug within a cell is a critical determinant of its efficacy. Cancer cells can develop resistance by altering the enzymatic pathways that metabolize or detoxify chemotherapeutic agents. wikipedia.org For cyclophosphamide (B585) and its analogs, metabolism by cytochrome P450 enzymes is essential for their activation to cytotoxic forms. snmjournals.org Conversely, detoxification pathways can inactivate these drugs, reducing their therapeutic effect.
One key mechanism of resistance involves the regulation of enzymes like aldehyde dehydrogenase (ALDH) and glutathione (B108866) S-transferase (GST). snmjournals.org Increased activity of ALDH can detoxify the active metabolites of cyclophosphamide, while enhanced GST activity can conjugate the drug or its metabolites with glutathione, facilitating their efflux from the cell. snmjournals.org
The metabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), a related compound, is also well-studied and provides insights into potential resistance mechanisms for trans-5-Fluorocyclophosphamide. The catabolism of 5-FU is primarily driven by dihydropyrimidine (B8664642) dehydrogenase (DPYD). pharmgkb.org Increased expression or activity of DPYD can lead to rapid degradation of the drug and reduced efficacy. pharmgkb.orgnih.gov Conversely, the activation of 5-FU to its cytotoxic metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), is crucial for its anticancer activity. pharmgkb.org Resistance can arise from the downregulation of enzymes involved in these activation pathways. nih.gov
Table 1: Key Enzymes in Drug Metabolism and Their Role in Resistance
| Enzyme | Function | Role in Resistance |
| Cytochrome P450 | Activates cyclophosphamide to its cytotoxic form. snmjournals.org | Altered activity can affect drug activation. snmjournals.org |
| Aldehyde Dehydrogenase (ALDH) | Detoxifies active metabolites of cyclophosphamide. snmjournals.org | Increased activity leads to drug inactivation and resistance. snmjournals.org |
| Glutathione S-Transferase (GST) | Conjugates drugs with glutathione for detoxification and efflux. snmjournals.org | Enhanced activity contributes to resistance. snmjournals.org |
| Dihydropyrimidine Dehydrogenase (DPYD) | Rate-limiting enzyme in the catabolism of 5-FU. pharmgkb.org | Upregulation can lead to rapid drug degradation and resistance. nih.gov |
| Thymidine Phosphorylase (TP) | Involved in the activation of 5-FU. pharmgkb.org | Downregulation can suppress drug activation and cause resistance. nih.gov |
| Thymidylate Synthase (TS) | Target enzyme for the active metabolite of 5-FU (FdUMP). pharmgkb.org | Upregulation is a well-known mechanism of 5-FU resistance. nih.gov |
Enhanced DNA Repair Mechanisms
Many chemotherapeutic agents, including alkylating agents like cyclophosphamide, exert their cytotoxic effects by inducing DNA damage. nih.gov Consequently, an enhanced capacity of cancer cells to repair this damage is a major mechanism of drug resistance. nih.govmdpi.com The DNA damage response (DDR) is a complex network of pathways that sense and repair various types of DNA lesions. mdpi.comfrontiersin.org
Resistance to alkylating agents can be mediated by the increased expression and activity of DNA repair enzymes. frontiersin.org For instance, O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse the DNA alkylation caused by some agents, and its high expression is associated with resistance. frontiersin.org Other key DNA repair pathways involved in resistance include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). mdpi.comfrontiersin.org
In the context of 5-FU, which can be misincorporated into DNA and RNA, DNA repair pathways also play a crucial role. nih.govmdpi.com Increased activity of pathways that repair DNA strand breaks, such as HR and NHEJ, has been observed in 5-FU-resistant cells. nih.gov For example, targeting Rad51, a key protein in HR, has been shown to enhance sensitivity to 5-FU. nih.gov
Table 2: DNA Repair Pathways and Their Implication in Chemoresistance
| DNA Repair Pathway | Function | Role in Resistance |
| O6-methylguanine-DNA methyltransferase (MGMT) | Directly reverses DNA alkylation at the O6 position of guanine (B1146940). frontiersin.org | High expression is associated with resistance to alkylating agents. frontiersin.org |
| Base Excision Repair (BER) | Repairs single-strand breaks and non-bulky base lesions. mdpi.comfrontiersin.org | Enhanced activity can contribute to resistance. |
| Nucleotide Excision Repair (NER) | Corrects bulky, helix-distorting DNA lesions. mdpi.comfrontiersin.org | Increased capacity can lead to resistance against platinum compounds and other agents. mdpi.com |
| Mismatch Repair (MMR) | Corrects base-base mismatches and insertion/deletion loops. mdpi.comfrontiersin.org | Defects in this pathway can lead to tolerance to certain drugs. |
| Homologous Recombination (HR) | Repairs double-strand breaks, primarily in the S and G2 phases of the cell cycle. nih.govmdpi.com | Upregulation of HR mediators can increase DNA damage repair and contribute to resistance. nih.gov |
| Non-Homologous End Joining (NHEJ) | Major pathway for repairing double-strand breaks throughout the cell cycle. nih.govmdpi.com | Increased activity is reported in 5-FU-resistant cells. nih.gov |
Role of Drug Transporters (e.g., ABC Transporters) in Efflux
A major mechanism of multidrug resistance (MDR) in cancer cells is the increased efflux of chemotherapeutic agents, which reduces their intracellular concentration and thus their cytotoxicity. nih.govnih.gov This process is often mediated by a superfamily of membrane proteins known as ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters use the energy from ATP hydrolysis to actively pump a wide variety of substrates, including many anticancer drugs, out of the cell. nih.gov
Several ABC transporters have been implicated in resistance to various chemotherapeutic agents. The most well-known include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.govmdpi.com Overexpression of these transporters is a common finding in drug-resistant cancer cell lines and clinical tumor samples. nih.govnih.gov
In the context of fluoropyrimidines like 5-FU, several ABC transporters have been implicated in resistance, including ABCG2, ABCC3, ABCC4, and ABCC5. pharmgkb.org The overexpression of these transporters can lead to reduced intracellular accumulation of 5-FU and its active metabolites, thereby conferring resistance.
Table 3: ABC Transporters and Their Role in Drug Efflux and Resistance
| ABC Transporter | Gene Name | Implicated in Resistance to |
| P-glycoprotein (P-gp) | ABCB1 | A wide variety of anticancer drugs. nih.govnih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Various chemotherapeutic agents. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | 5-FU and other drugs. pharmgkb.org |
| Multidrug Resistance-Associated Protein 3 (MRP3) | ABCC3 | 5-FU. pharmgkb.org |
| Multidrug Resistance-Associated Protein 4 (MRP4) | ABCC4 | 5-FU. pharmgkb.org |
| Multidrug Resistance-Associated Protein 5 (MRP5) | ABCC5 | 5-FU. pharmgkb.org |
Cellular Adaptive Responses and Signaling Pathway Modifications
Cancer cells can adapt to the stress induced by chemotherapy through various cellular and signaling pathway modifications. biorxiv.orgyoutube.comwikipedia.org These adaptations can lead to a resistant phenotype that is more robust and able to survive subsequent treatments. biorxiv.org
One such adaptive response is the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. researchgate.net In some cancer cell lines, the acquisition of resistance to 5-FU has been associated with morphological changes characteristic of EMT, such as a spindle-like shape and loss of epithelial markers like E-cadherin. researchgate.netnih.gov
Furthermore, alterations in key signaling pathways that regulate cell survival, proliferation, and apoptosis are frequently observed in drug-resistant cells. nih.gov For example, pathways such as PI3K/AKT/mTOR and Wnt/β-catenin can be activated in response to chemotherapy, promoting cell survival and contributing to resistance. nih.gov In 5-FU resistant cells, there is evidence of predominant nuclear localization of β-catenin, a hallmark of activated Wnt signaling. nih.gov The evasion of apoptosis is another critical adaptive strategy, which can be mediated through the dysregulation of apoptosis-related proteins. nih.gov
Pre-existing vs. Acquired Resistance Mechanisms in Cell Line Models
Resistance to chemotherapy can be either intrinsic (pre-existing) or acquired. nih.gov Intrinsic resistance refers to the inherent insensitivity of cancer cells to a drug from the outset of treatment, which is often due to pre-existing genetic or epigenetic characteristics. nih.gov In contrast, acquired resistance develops in initially sensitive tumors as a consequence of the selective pressure and adaptive changes induced by the therapy itself. nih.gov
Preclinical models, particularly cancer cell lines, are invaluable tools for studying the mechanisms of both intrinsic and acquired resistance. nih.govbiorxiv.org Cell lines with acquired resistance are typically generated by continuously exposing a sensitive parental cell line to increasing concentrations of a drug over time. researchgate.netmdpi.com This process mimics the evolution of resistance that can occur in patients during treatment. biorxiv.org
Studies comparing parental and drug-adapted cell lines have revealed that the mechanisms underlying acquired resistance can be complex and may differ from those responsible for intrinsic resistance. nih.gov For instance, the development of acquired resistance to 5-FU in colon cancer cell lines has been shown to be a stable phenotype that persists even after the drug is withdrawn, suggesting a "long-term memory" of resistance driven by multiple cellular strategies, including EMT and the selection of specific cell subpopulations. nih.gov
Advanced Analytical Methodologies for Trans 5 Fluorocyclophosphamide Research
Chromatographic Techniques for Compound and Metabolite Analysis (e.g., LC-MS/MS, GC-MS)
Chromatographic methods coupled with mass spectrometry are indispensable for the separation, identification, and quantification of trans-5-Fluorocyclophosphamide and its metabolic products in complex biological matrices.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in this field, offering high sensitivity and specificity. rsc.orgnih.gov This method is particularly well-suited for analyzing polar and thermally labile metabolites that are not amenable to gas chromatography. rsc.orgresearchgate.net In studies of related compounds like cyclophosphamide (B585), LC-MS/MS is used to quantify the parent drug and key metabolites such as 4-hydroxycyclophosphamide (B600793) (4OH-CTX) and carboxyethylphosphoramide mustard (CEPM) in plasma. aacrjournals.org The high reactivity of some metabolites often requires a specific derivatization procedure during sample collection to ensure stability prior to analysis. aacrjournals.org The development of a robust LC-MS/MS method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation on a suitable column (like a C18 column), and the mass spectrometric conditions (e.g., electrospray ionization mode, multiple reaction monitoring transitions). nih.govaacrjournals.orgthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. shimadzu.comwikipedia.org For non-volatile molecules like cyclophosphamide and its metabolites, chemical derivatization is required to increase their volatility and thermal stability for GC analysis. wikipedia.orgresearchgate.net GC-MS provides excellent chromatographic resolution and, as a "gold standard" for forensic substance identification, offers highly specific identification based on both retention time and mass spectrum. wikipedia.org The analysis can be performed in different modes, including total ion chromatogram (TIC) for a general overview and selected ion monitoring (SIM) for targeted quantitative analysis with enhanced sensitivity. chromatographyonline.com
A comparison of typical parameters for these techniques is outlined below:
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. rsc.org | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. shimadzu.com |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. researchgate.net | Required; samples must be volatile or made volatile through derivatization. wikipedia.org |
| Typical Analytes | Parent drug and polar metabolites (e.g., 4-hydroxycyclophosphamide, carboxyethylphosphoramide mustard). aacrjournals.org | Derivatized parent drug and less polar metabolites. researchgate.net |
| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). thermofisher.com | Electron Ionization (EI), Chemical Ionization (CI). wikipedia.org |
| Key Advantage | Broad applicability to a wide range of compound polarities and molecular weights without derivatization. nih.gov | High chromatographic efficiency and established, extensive mass spectral libraries for identification. wikipedia.org |
Spectroscopic Characterization Methods (e.g., NMR, X-ray Crystallography) in Research
Spectroscopic techniques are vital for the unambiguous structure determination and characterization of this compound. uni-muenchen.denih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and conformation in solution. nih.gov For a molecule like this compound, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments would be employed to fully elucidate its structure. For instance, in a related compound, ¹H NMR data revealed a signal at δ 2.75 (6H, d, JHP=10Hz) for the NMe₂ group. uct.ac.za NMR is also crucial in studying adducts formed between the active metabolites and biological macromolecules like DNA, helping to determine the precise binding site and the resulting structural changes. nih.gov
The complementary nature of these two techniques provides a comprehensive structural picture.
| Technique | Information Provided | Sample State | Key Application for this compound |
| NMR Spectroscopy | Atomic connectivity, molecular conformation in solution, dynamic processes. nih.gov | Solution | Confirming the trans stereochemistry, elucidating the solution-state conformation, and studying interactions with biological targets. nih.govuct.ac.za |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in the solid state. uni-muenchen.debu.edu | Crystalline Solid | Unambiguous determination of the solid-state structure and stereochemistry, analysis of crystal packing forces. nih.gov |
Isotopic Labeling and Tracing for Mechanistic Studies
Isotopic labeling is a powerful strategy used to trace the metabolic fate of drugs and to investigate reaction mechanisms. nih.govscripps.edu By replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can follow the molecule's journey through biological systems. scripps.edunih.gov
In studies of the parent compound, cyclophosphamide, deuterium (B1214612) (²H) labeling has been instrumental. nih.gov For example, deuteration at specific positions on the cyclophosphamide ring has been used to study the kinetic isotope effects on different metabolic pathways. nih.gov A significant isotope effect observed upon deuteration at the C5 position pointed to the importance of the β-elimination pathway in the drug's mechanism. nih.gov Similarly, stable-isotope-labeled analogues are frequently used as internal standards in quantitative mass spectrometry-based assays to improve accuracy and precision. nih.gov
Radioactive isotopes like ¹⁴C can be incorporated to allow for the quantification of total drug-related material in tissues or excreta, providing a complete picture of the drug's absorption, distribution, metabolism, and elimination (ADME). nih.govscripps.edu While direct studies on isotopically labeled this compound are not detailed in the search results, the principles established from cyclophosphamide research are directly applicable. nih.govacs.org
| Isotope Type | Examples | Application in Mechanistic Studies | Detection Method |
| Stable Isotopes | ²H (Deuterium), ¹³C, ¹⁵N | Elucidating metabolic pathways, determining kinetic isotope effects, internal standards for quantitative analysis. scripps.edunih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.govibs.fr |
| Radioactive Isotopes | ³H (Tritium), ¹⁴C, ¹⁸F | Tracing drug distribution (ADME studies), quantitative metabolite profiling, imaging studies (PET, SPECT). nih.govscripps.edu | Scintillation Counting, Accelerator Mass Spectrometry (AMS), PET/SPECT imaging. nih.gov |
Validation and Fitness-for-Purpose of Analytical Procedures in Research
For any analytical data to be considered reliable and meaningful, the methods used to generate it must be rigorously validated. demarcheiso17025.comnpra.gov.my Method validation demonstrates that an analytical procedure is suitable for its intended purpose, a concept known as "fitness-for-purpose". demarcheiso17025.com This is a critical requirement in pharmaceutical research and is mandated by regulatory agencies. npra.gov.myeuropa.eu
The validation process assesses several key performance characteristics:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery. npra.gov.my For assays of active ingredients, a typical acceptance criterion for mean recovery is within 98.0% to 102.0%. npra.gov.my
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). npra.gov.my Acceptance criteria for RSD are often ≤2%. npra.gov.mynih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br These are crucial for the analysis of metabolites present at very low concentrations. nih.govscientificliterature.org
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. npra.gov.my
A summary of validation parameters from a validated HPLC method for a related compound is presented below. nih.gov
| Validation Parameter | Acceptance Criteria | Example Result nih.gov |
| Linearity (R²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Recovery) | 80% - 120% | 88.9% - 99.4% |
| Precision (RSD%) | ≤ 2% (typically) | 0.22% - 4.59% |
| Limit of Quantification (LOQ) | Method dependent | 4.03 µg/mL |
Computational and Theoretical Studies of Trans 5 Fluorocyclophosphamide
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This modeling is crucial for understanding the basis of a drug's mechanism of action. Cyclophosphamide (B585) and its analogs are prodrugs that require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes, to become active cytotoxic agents. bmrat.com Therefore, molecular docking studies for trans-5-fluorocyclophosphamide would focus on its interaction with the active sites of key CYP isoforms, such as CYP2B6 and CYP3A4, which are known to metabolize the parent compound.
The starting point for such a study is the three-dimensional structure of the ligand, this compound, which has been determined by X-ray crystallography to possess a distorted half-chair ring conformation. rsc.org This structure would be docked into the crystal structures of the target CYP enzymes. The goal of these simulations is to identify the most stable binding poses and to quantify the binding affinity, often expressed as a docking score or estimated binding energy.
Detailed analysis of the resulting docked complexes reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme's active site. These studies can explain how the introduction of a fluorine atom at the 5-position influences binding orientation and affinity compared to the non-fluorinated cyclophosphamide. This information is vital for understanding the initial step in its metabolic activation.
Table 1: Hypothetical Molecular Docking Results of this compound with CYP Isoforms
This table illustrates the type of data generated from molecular docking studies. The values are representative examples.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| CYP2B6 | -8.2 | Phe206, Glu301, Thr302 | Hydrophobic, Hydrogen Bond |
| CYP3A4 | -7.5 | Arg105, Ser119, Arg372 | Electrostatic, Hydrogen Bond |
| CYP2C9 | -6.9 | Asn217, Val473 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations are employed to investigate the electronic properties of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic characteristics. cecam.orgnih.gov For this compound, methods like Density Functional Theory (DFT) can be used to determine its electronic structure with high accuracy.
These calculations can elucidate key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
By comparing the calculated electronic properties of this compound with those of cyclophosphamide, researchers can assess the electronic impact of the fluorine substituent. The high electronegativity of fluorine is expected to significantly alter the charge distribution within the oxazaphosphorine ring, which in turn influences the molecule's reactivity and the mechanism of its metabolic activation by CYP enzymes. rsc.org This data is foundational for understanding its subsequent chemical behavior as an alkylating agent.
Table 2: Representative Quantum Chemical Properties of this compound
This table shows examples of electronic properties that can be calculated using quantum chemistry methods.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.1 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.8 Debye | Measures overall polarity of the molecule |
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
Understanding the metabolic fate of a drug candidate is essential. frontiersin.org In silico metabolism prediction tools, such as BioTransformer and MetaSite, use knowledge-based rules and machine learning models to predict the likely metabolites of a compound. researchgate.netbiotransformer.canih.gov These tools simulate various Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.
For this compound, the primary metabolic activation pathway is expected to be 4-hydroxylation by CYP enzymes, analogous to cyclophosphamide. bmrat.com In silico tools can predict the most probable sites of metabolism on the molecule. A key question is how the 5-fluoro group affects this process. Fluorine substitution can block metabolism at or near the site of substitution. researchgate.net However, it can also open new metabolic pathways, such as oxidative defluorination, a process observed for other fluorinated compounds. nih.gov
By inputting the structure of this compound into these prediction programs, a list of potential metabolites can be generated, along with the enzymes likely responsible for their formation. This predictive analysis helps in designing subsequent in vitro and in vivo metabolism studies by providing a targeted list of potential biotransformation products to screen for.
Table 3: Potential Metabolites of this compound Predicted by In Silico Tools
This table provides examples of metabolites that might be predicted for this compound.
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme(s) |
| 4-hydroxy-trans-5-fluorocyclophosphamide | C4-Hydroxylation | CYP2B6, CYP3A4 |
| Aldophosphamide analog with fluorine | Ring Opening | Non-enzymatic |
| Dechloroethylated cyclophosphamide analog | N-dechloroethylation | CYP3A4, CYP2C9 |
| 5-ketocyclophosphamide | Oxidative Defluorination | CYP Isoforms |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand within its biological target. frontiersin.orgnih.gov These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, offering a deeper understanding of binding stability, conformational changes, and the role of solvent molecules. irbbarcelona.org
For this compound, MD simulations can be applied to refine and validate the binding poses generated by molecular docking (see Section 10.1). An MD simulation initiated from a docked pose within a CYP active site can assess the stability of the protein-ligand complex over nanoseconds or microseconds. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein's amino acid residues are analyzed to understand the system's flexibility and the persistence of key interactions.
Furthermore, MD simulations can be used to model the interaction of the activated form of the drug—the phosphoramide (B1221513) mustard analog—with a segment of DNA. Such simulations can reveal the atomistic details of the DNA alkylation process, including the approach of the drug to the nucleophilic sites on DNA bases (e.g., the N7 of guanine), the conformational changes in the DNA upon binding, and the stability of the resulting covalent adduct. plos.org
Table 4: Example of a Molecular Dynamics Simulation Setup and Analysis
This table outlines typical parameters and analyses for an MD simulation of this compound in a protein binding site.
| Parameter/Analysis | Description | Example Value/Metric |
| System | Ligand-Protein Complex in Water | trans-5-F-CPA in CYP2B6 active site |
| Simulation Time | Duration of the simulation | 200 nanoseconds |
| Force Field | Equations describing atomic interactions | AMBER, CHARMM |
| RMSD Analysis | Measures stability of the ligand's pose | Average RMSD < 2.0 Å |
| RMSF Analysis | Measures flexibility of protein residues | High RMSF in loop regions |
| Hydrogen Bond Analysis | Tracks formation and breaking of H-bonds | Occupancy > 75% for key bonds |
Future Directions and Unexplored Avenues in Trans 5 Fluorocyclophosphamide Research
Emerging Research Areas and Unexplored Mechanistic Aspects
The primary mechanism of action for trans-5-Fluorocyclophosphamide, like its parent compound, involves its function as an alkylating agent. ontosight.ai Following metabolic activation, it forms covalent bonds with DNA, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. ontosight.ai However, the nuances of how the fluorine substitution impacts this process are not fully understood.
Future research should focus on several key areas:
Stereoselective Metabolism and Activity: Early studies indicated that the metabolism of halocyclophosphamides by rat liver microsomes is stereoselective. The trans isomers are metabolized with an efficiency comparable to cyclophosphamide (B585), whereas the cis isomers are poorly metabolized. nih.gov However, there was no clear evidence that this led to a significantly higher yield of the cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov Further investigation into the stereospecific interactions with metabolizing enzymes, such as cytochrome P450, is warranted. snmjournals.org Unraveling the precise metabolic pathways and identifying the specific enzymes involved in the activation of this compound will be crucial.
Mechanisms of Resistance: As with many chemotherapeutic agents, resistance is a significant clinical challenge. snmjournals.org Research into the mechanisms of resistance to cyclophosphamide has identified factors such as altered drug metabolism, enhanced DNA repair, and dysregulation of apoptosis. snmjournals.org It is critical to explore whether these same mechanisms apply to this compound and to identify any unique resistance pathways that may emerge due to the fluorine substitution.
Interaction with the Tumor Microenvironment: The tumor microenvironment plays a crucial role in cancer progression and therapeutic response. Future studies should investigate how this compound interacts with components of the tumor microenvironment, including immune cells, fibroblasts, and the extracellular matrix. Understanding these interactions could lead to the development of novel combination therapies that enhance the efficacy of this compound.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Studies
The application of "omics" technologies offers a powerful approach to gain a comprehensive understanding of the molecular effects of this compound.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in cancer cells following treatment with this compound. This can help to elucidate the specific signaling pathways that are perturbed by the drug and to identify potential biomarkers of response or resistance. Techniques such as 1DE-SDS-PAGE followed by mass spectrometry can be employed to analyze the protein content of cells and tissues. dokumen.pub
Metabolomics: Metabolomic studies can map the alterations in cellular metabolism induced by trans-s-Fluorocyclophosphamide. Given that the activation of cyclophosphamide analogues is a metabolic process, understanding the metabolic fate of the fluorinated compound is paramount. snmjournals.org This could reveal novel metabolic vulnerabilities in cancer cells that can be exploited therapeutically.
By integrating these omics datasets, researchers can construct a more complete picture of the drug's mechanism of action and its effects on the complex biological system of a tumor.
Development of Innovative In Vitro and In Vivo Preclinical Models
To better predict the clinical efficacy of this compound, the development and utilization of more sophisticated preclinical models are essential.
Three-Dimensional (3D) In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex architecture and cell-cell interactions of in vivo tumors. science.gov The use of 3D models, such as multicellular tumor spheroids, can provide a more physiologically relevant system for evaluating the cytotoxicity and penetration of this compound. science.gov
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are becoming increasingly important in preclinical cancer research. These models better represent the heterogeneity and biological characteristics of human tumors compared to traditional cell line-derived xenografts. scribd.com Evaluating the efficacy of this compound in a panel of PDX models representing different cancer subtypes could provide valuable insights into its potential clinical utility.
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in a manner that mimics human disease provide a powerful tool for studying cancer biology and testing novel therapies in an immunocompetent setting. The use of GEMMs would allow for the investigation of the interplay between this compound and the host immune system.
Below is a table summarizing various preclinical models and their potential applications in this compound research:
| Preclinical Model | Key Features | Application in this compound Research |
| 2D Cell Lines | Monolayer culture, high-throughput screening | Initial cytotoxicity screening, dose-response studies. snmjournals.org |
| 3D Tumor Spheroids | Recapitulate tumor architecture and gradients | Evaluation of drug penetration, assessment of effects on cell-cell interactions. science.gov |
| Cell Line-Derived Xenografts (CDXs) | Human cancer cells grown in immunodeficient mice | In vivo efficacy studies, pharmacokinetic analysis. snmjournals.org |
| Patient-Derived Xenografts (PDXs) | Patient tumor tissue grown in immunodeficient mice | Assessment of efficacy in models that better reflect human tumor heterogeneity. scribd.com |
| Genetically Engineered Mouse Models (GEMMs) | Spontaneous tumor development in an immunocompetent host | Investigation of drug-immune system interactions, evaluation of efficacy in a more clinically relevant context. |
Methodological Advancements in Mechanistic Characterization and Predictive Modeling
Advancements in analytical techniques and computational approaches will be instrumental in advancing our understanding of this compound.
Advanced Imaging Techniques: Molecular imaging modalities like Positron Emission Tomography (PET) have shown promise in studying the biodistribution of radiolabeled analogs of cyclophosphamide. snmjournals.orgresearchgate.net The synthesis of [18F]-labeled this compound would enable non-invasive, real-time imaging of its uptake and distribution in preclinical models. researchgate.netresearchgate.net This could provide valuable pharmacokinetic data and help to predict therapeutic response. snmjournals.org Fusing PET data with anatomical imaging like CT or MRI can provide a more comprehensive picture. snmjournals.org
Predictive Modeling: The development of predictive models using statistical and machine learning techniques can help to identify patients who are most likely to respond to this compound. qlik.commdpi.com These models can integrate various data types, including genomic, proteomic, and clinical data, to generate predictive algorithms. nih.gov This approach could facilitate the personalization of cancer therapy and improve clinical trial design. nih.gov
The continued exploration of these future directions will be essential to fully realize the therapeutic potential of this compound and to pave the way for its potential clinical application.
Q & A
Basic Research Questions
Q. What are the key metabolic pathways of trans-5-Fluorocyclophosphamide, and how do they influence experimental design in preclinical studies?
- Methodological Guidance :
- Use in vitro hepatic microsomal assays or cell-based models (e.g., hepatocytes) to identify primary metabolites via HPLC or LC-MS. Compare metabolic stability to cyclophosphamide to assess activation efficiency.
- Incorporate pharmacokinetic (PK) sampling at multiple time points in rodent models to capture metabolite profiles. Reference literature on fluorinated cyclophosphamide analogs for baseline data .
- Statistical Consideration : Apply non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring ≥6 biological replicates to account for interspecies variability .
Q. What standardized assays are recommended for evaluating the cytotoxicity of this compound in solid tumor models?
- Methodological Guidance :
- Use ATP-based viability assays (e.g., CellTiter-Glo) for high-throughput screening across cell lines (e.g., NCI-60 panel). Normalize data to parent cyclophosphamide to establish relative potency.
- For 3D tumor spheroids, optimize drug penetration by testing gradients of hypoxia (e.g., using pimonidazole staining) and correlating with apoptosis markers (caspase-3/7) .
- Data Validation : Include positive controls (e.g., cisplatin) and validate IC50 values across ≥3 independent experiments .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Guidance :
- Document reaction conditions (temperature, solvent purity, catalyst ratios) rigorously. Use NMR (¹H/¹⁹F) and HPLC-PDA to verify structural integrity and purity (>95%).
- Cross-reference synthetic protocols with peer-reviewed studies on fluorinated alkylating agents to identify critical control points (e.g., exclusion of moisture) .
Advanced Research Questions
Q. What strategies address contradictions in reported efficacy data for this compound across different cancer subtypes?
- Methodological Guidance :
- Perform a systematic review using PRISMA guidelines to aggregate preclinical data. Stratify results by tumor type, dosing regimen, and model system (e.g., xenograft vs. PDX).
- Apply meta-regression to identify confounding variables (e.g., immune microenvironment differences). Use tools like RevMan for heterogeneity analysis (I² statistic) .
- Case Study : If pancreatic cancer studies show conflicting results, conduct RNA-seq on responder vs. non-responder models to identify resistance biomarkers (e.g., ALDH isoforms) .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing schedules for this compound in combination therapies?
- Methodological Guidance :
- Develop a compartmental PK model (e.g., using Monolix) integrating plasma and tumor drug concentrations. Link to PD endpoints (e.g., tumor volume reduction) via an Emax model.
- Validate the model with longitudinal data from co-administered agents (e.g., immune checkpoint inhibitors). Use Akaike Information Criterion (AIC) for model selection .
- Ethical Consideration : Ensure animal protocols adhere to ARRIVE guidelines for humane endpoints .
Q. What experimental frameworks resolve interspecies variability in toxicity profiles of this compound?
- Methodological Guidance :
- Conduct comparative toxicokinetics in rodents, canines, and primates. Focus on organ-specific toxicity (e.g., cardiotoxicity) using histopathology and biomarker panels (troponin, CK-MB).
- Apply PBPK modeling to extrapolate safe starting doses for human trials. Cross-validate with in silico tools like Simcyp .
- Data Integration : Use toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to identify conserved pathways across species .
Tables for Methodological Reference
Key Considerations for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
